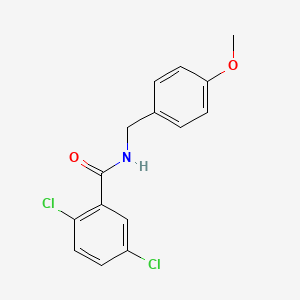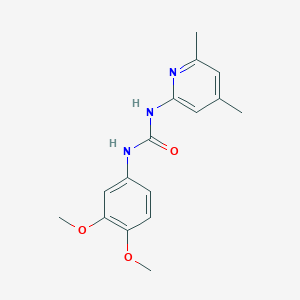![molecular formula C11H18N2O3S B5776875 N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5776875.png)
N'-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-N,N-dimethylsulfamide, commonly known as MMS, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a sulfamide derivative that exhibits potent antitumor activity and has been shown to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The mechanism of action of MMS is not fully understood. However, studies have shown that MMS can induce apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the regulation of apoptosis. MMS has also been shown to inhibit angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2.
Biochemical and Physiological Effects
MMS has been shown to have potent antitumor activity in various cancer cell lines. It has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. Furthermore, MMS has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Studies have also shown that MMS can inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Vorteile Und Einschränkungen Für Laborexperimente
MMS has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in pure form through column chromatography. Furthermore, MMS has been extensively studied and has a well-established mechanism of action. However, one limitation of MMS is that it has not been extensively studied in vivo. Therefore, its efficacy and safety in animal models and humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of MMS. One potential direction is to investigate its efficacy and safety in animal models and humans. Furthermore, the development of MMS analogs with improved efficacy and safety profiles could be explored. Another potential direction is to investigate the use of MMS in combination with other chemotherapeutic agents to improve its efficacy. Additionally, the development of targeted drug delivery systems for MMS could improve its specificity and reduce off-target effects.
Synthesemethoden
MMS can be synthesized through a simple and straightforward method. The synthesis involves the reaction of 4-methoxyphenethylamine with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The product is then purified through column chromatography to obtain pure MMS.
Wissenschaftliche Forschungsanwendungen
MMS has been extensively studied in the field of medicinal chemistry due to its potent antitumor activity. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MMS has also been investigated for its potential use as a chemotherapeutic agent. Studies have shown that MMS can induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, MMS has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-[2-(dimethylsulfamoylamino)ethyl]-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-13(2)17(14,15)12-9-8-10-4-6-11(16-3)7-5-10/h4-7,12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIXAPHHJKRSYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Methoxyphenyl)ethyl]sulfamoyl}dimethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)

![2-[(2,4-dimethylbenzyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5776832.png)


![5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-naphthol](/img/structure/B5776850.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5776860.png)
![N-[4-(benzoylamino)-3-methylphenyl]-3-methylbenzamide](/img/structure/B5776865.png)
![4-bromobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5776879.png)

![N-{4-[(difluoromethyl)thio]phenyl}-4-ethoxybenzamide](/img/structure/B5776890.png)
![6-ethyl-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5776898.png)